8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate
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Overview
Description
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bichromene core and a morpholine carboxylate group.
Preparation Methods
The synthesis of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the bichromene core, followed by the introduction of the morpholine carboxylate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate can be compared with other similar compounds, such as:
2H-1,3-Benzoxazine-3 (4H)-octanoic acid, 2,4-dioxo-, ethyl ester: This compound shares a similar core structure but differs in its functional groups.
1,3,3-Trimethyl-6′-nitro-8′-methoxyspiro (indoline-2,2′-benzopyran): Another compound with a related structure but distinct chemical properties.
Biological Activity
8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₃₁H₂₈N₂O₈
- IUPAC Name : this compound
Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets, including:
- Histone Deacetylases (HDACs) : Compounds with similar structures have been shown to inhibit HDAC activity, which plays a critical role in gene expression regulation and cancer cell proliferation .
- Bromodomain and Extra-Terminal (BET) Proteins : Some studies suggest that related compounds affect BET proteins involved in transcriptional regulation, impacting cellular processes such as inflammation and cancer progression .
Anticancer Activity
Several studies have reported promising anticancer properties for compounds structurally related to this compound:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that these compounds can significantly inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanisms : The inhibition of HDACs leads to increased acetylation of histones and subsequent activation or repression of target genes involved in cell cycle regulation and apoptosis .
Anti-inflammatory Effects
Compounds similar to this compound have shown potential anti-inflammatory effects through:
- Cytokine Modulation : These compounds may reduce the production of pro-inflammatory cytokines in activated macrophages and other immune cells .
Case Studies
- Study on HDAC Inhibition : A recent study evaluated the effects of a structurally similar compound on HDAC6 in MCF-7 cells. The compound demonstrated an IC₅₀ value of 0.27 µM for HDAC inhibition . This suggests that this compound may exhibit comparable or enhanced activity.
Compound | Target | IC₅₀ Value (µM) | Cell Line |
---|---|---|---|
Compound A | HDAC6 | 0.27 | MCF-7 |
8-Methoxy... | TBD | TBD | TBD |
Properties
IUPAC Name |
[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO8/c1-29-19-4-2-3-14-11-18(23(27)33-22(14)19)17-13-21(26)32-20-12-15(5-6-16(17)20)31-24(28)25-7-9-30-10-8-25/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDBMKRZIGCEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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